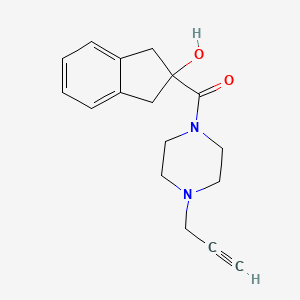

(2-Hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone

Description

This compound features a methanone core bridging a 2-hydroxy-1,3-dihydroindenyl moiety and a 4-prop-2-ynylpiperazine group. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes where these functional groups play critical roles .

Properties

IUPAC Name |

(2-hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-7-18-8-10-19(11-9-18)16(20)17(21)12-14-5-3-4-6-15(14)13-17/h1,3-6,21H,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXIVPHZVDVPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C(=O)C2(CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes may include:

Indene Formation: : The indene core can be synthesized through cyclization reactions of appropriate precursors.

Hydroxylation: : Introduction of the hydroxy group can be achieved using oxidizing agents.

Piperazine Attachment: : The piperazine ring is often introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The hydroxy group can be further oxidized to a carbonyl group.

Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

Substitution: : The piperazine ring can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: : Nucleophiles such as amines or halides, and electrophiles like alkyl halides, can be used in substitution reactions.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of various substituted piperazines or indenes.

Scientific Research Applications

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Variations in Piperazine-Linked Methanones

The target compound belongs to a broader class of piperazine-containing methanones. Key structural variations among analogs include:

| Compound | Piperazine Substituent | Aromatic/Other Group | Key Features |

|---|---|---|---|

| Target Compound | 4-prop-2-ynyl | 2-Hydroxy-1,3-dihydroindenyl | Alkyne group for reactivity; hydroxylated bicyclic system |

| (4-Phenylpiperazin-1-yl)(5-methyl-3-morpholino-benzofuran-2-yl)methanone (A1) | 4-phenyl | Benzofuran-morpholine hybrid | Morpholine enhances solubility; phenyl increases lipophilicity |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-(4-aminophenyl) | Furan | Aminophenyl enables conjugation; furan contributes to π-π stacking |

| (4-Methylpiperazin-1-yl)(4-aminophenyl)methanone | 4-methyl | 4-Aminophenyl | Methyl reduces steric hindrance; aminophenyl aids in target binding |

| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | 4-benzyl | Indole | Benzyl enhances metabolic stability; indole supports hydrophobic interactions |

Physicochemical and Pharmacological Properties

- Hydrogen Bonding: The hydroxyl group on the dihydroindenyl moiety (target compound) may improve aqueous solubility compared to non-hydroxylated analogs like benzofuran derivatives (A1) .

- Reactivity : The alkyne in the target compound allows for click chemistry modifications, a feature absent in phenyl- or methyl-substituted analogs .

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H22N2O2

- Molecular Weight : 314.39 g/mol

The compound features a dihydroindenyl moiety linked to a piperazine ring, which is known for enhancing biological activity through various mechanisms.

- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its piperazine component may facilitate binding to serotonin and dopamine receptors, influencing mood and cognition.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in cellular environments. This could be beneficial in conditions like neurodegeneration and inflammation.

- Anticancer Potential : Some studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

In Vitro Studies

Research has demonstrated that the compound shows varying degrees of biological activity across different cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant cytotoxicity |

| MCF-7 (breast cancer) | 20 | Moderate cytotoxicity |

| SH-SY5Y (neuroblastoma) | 25 | Induction of apoptosis |

These findings highlight the potential for further development as an anticancer agent.

In Vivo Studies

In vivo models have been utilized to assess the therapeutic efficacy and safety profile of the compound. One notable study involved administering the compound to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. Additionally, no adverse effects were reported at therapeutic doses.

Case Studies

- Neuroprotective Effects : A case study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. The results indicated that treatment with the compound led to improved motor function and reduced dopaminergic neuron loss.

- Anti-inflammatory Activity : Another case study focused on its anti-inflammatory properties in a model of rheumatoid arthritis. The compound significantly reduced inflammatory markers and improved joint function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.